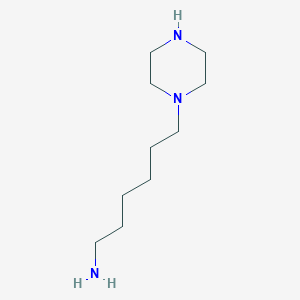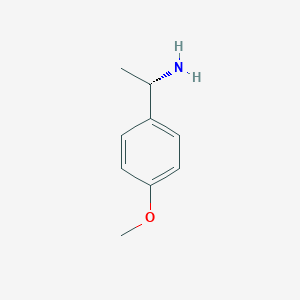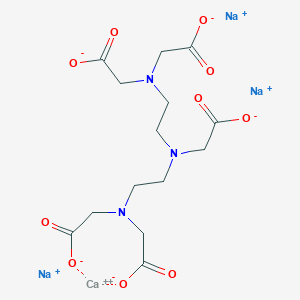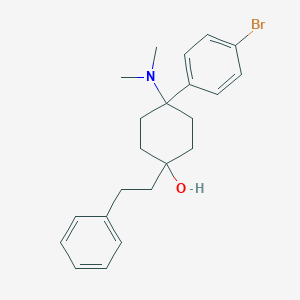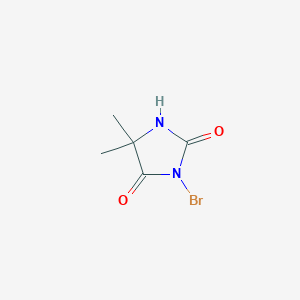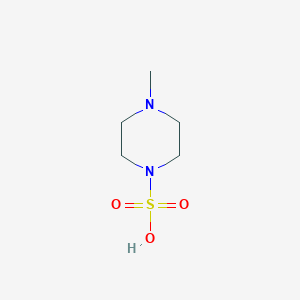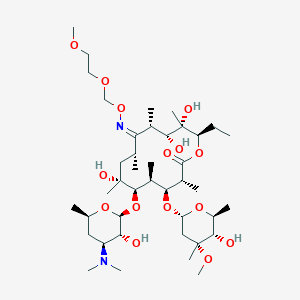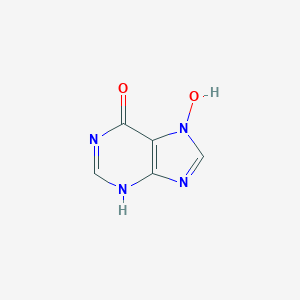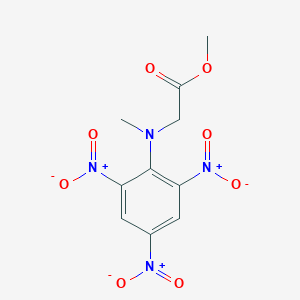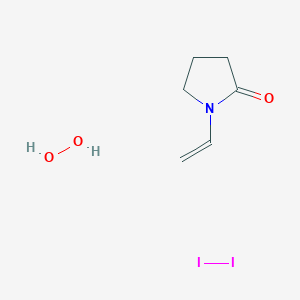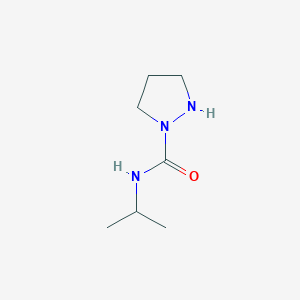
N-Isopropylpyrazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropylpyrazolidine-1-carboxamide, commonly known as IPC, is a chemical compound that has gained popularity in the field of scientific research due to its unique properties. IPC belongs to the class of pyrazolidine derivatives and has been extensively studied for its potential application in various fields.
Mécanisme D'action
IPC acts as an inhibitor of cyclooxygenase, an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting cyclooxygenase, IPC can reduce the production of prostaglandins, thereby reducing inflammation and pain.
Effets Biochimiques Et Physiologiques
IPC has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. IPC has also been shown to exhibit anticonvulsant and antipsychotic effects in animal models. IPC has been shown to be well-tolerated in animals, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
IPC has several advantages for use in lab experiments. IPC is relatively easy to synthesize and can be obtained in high purity. IPC is also stable under standard laboratory conditions. However, IPC has some limitations for use in lab experiments. IPC is relatively expensive compared to other compounds, which may limit its use in some experiments. IPC also has limited solubility in water, which may limit its use in aqueous systems.
Orientations Futures
IPC has several potential future directions for research. In medicinal chemistry, IPC could be further studied for its potential as an anti-inflammatory and analgesic agent. IPC could also be studied for its potential as an anticonvulsant and antipsychotic agent. In materials science, IPC could be further studied for its potential as a precursor for the synthesis of various materials, including polymers and metal complexes. In agriculture, IPC could be further studied for its potential as a plant growth regulator.
Méthodes De Synthèse
IPC can be synthesized through a multistep process involving the condensation of isopropylamine and pyrazolidine-1-carboxylic acid. The reaction is catalyzed by a suitable reagent and can be optimized for yield and purity.
Applications De Recherche Scientifique
IPC has been studied for its potential application in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, IPC has been investigated for its potential as an anti-inflammatory and analgesic agent. IPC has also been studied for its potential application in materials science as a precursor for the synthesis of various materials, including polymers and metal complexes. In agriculture, IPC has been studied for its potential as a plant growth regulator.
Propriétés
Numéro CAS |
124072-92-0 |
|---|---|
Nom du produit |
N-Isopropylpyrazolidine-1-carboxamide |
Formule moléculaire |
C7H15N3O |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
N-propan-2-ylpyrazolidine-1-carboxamide |
InChI |
InChI=1S/C7H15N3O/c1-6(2)9-7(11)10-5-3-4-8-10/h6,8H,3-5H2,1-2H3,(H,9,11) |
Clé InChI |
AMOCDAHKAWUHGK-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)N1CCCN1 |
SMILES canonique |
CC(C)NC(=O)N1CCCN1 |
Synonymes |
1-Pyrazolidinecarboxamide,N-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



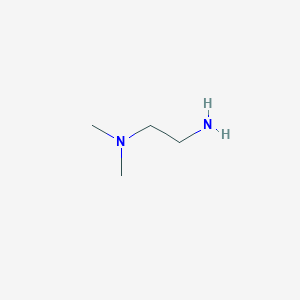
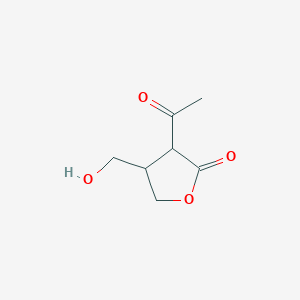
![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)
